2-Hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide is a synthetic compound belonging to a class of molecules known as selective androgen receptor modulators (SARMs). [] SARMs are of significant research interest due to their potential therapeutic applications in various areas, including:
Synthesis Analysis
While the provided literature does not specifically detail the synthesis of 2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide, research on similar SARMs, like those discussed in references [] and [], provides insights into potential synthesis approaches. These methods often involve multi-step organic synthesis procedures utilizing commercially available starting materials.
Mechanism of Action
2-Hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide, as a SARM, is hypothesized to exert its effects by interacting with androgen receptors. [] This interaction can lead to various downstream effects, including:
Applications
Developing treatments for muscle wasting disorders: SARMs have shown promise in preclinical studies for their ability to promote muscle growth and combat muscle atrophy. []
Treating osteoporosis: By influencing bone metabolism, SARMs could potentially be used to increase bone mineral density and reduce fracture risk. []
Compound Description: Bicalutamide is a non-steroidal antiandrogen medication primarily used to treat prostate cancer. It functions as an androgen receptor antagonist, inhibiting the binding of androgens like testosterone and dihydrotestosterone to their receptors []. This action helps slow the growth of prostate cancer cells dependent on androgens for growth. Bicalutamide is known for its oral bioavailability and favorable pharmacokinetic profile [].
Relevance: Bicalutamide shares significant structural similarities with 2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide. Both compounds feature a central propanamide moiety with a 2-hydroxy-2-methyl substitution. Additionally, both possess a para-substituted trifluoromethylphenyl group attached to the amide nitrogen. The primary difference lies in the substituent at the meta position of the sulfonyl benzene ring, where bicalutamide has a cyano group and a methyl group at the para position while the target compound has another trifluoromethyl group []. This close structural resemblance suggests potential similarities in their binding affinities to androgen receptors and possibly other biological targets.
Compound Description: S-23 is a selective androgen receptor modulator (SARM) investigated as a potential hormonal male contraceptive []. Preclinical studies in male rats demonstrated its efficacy in suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels when administered alongside estradiol benzoate []. This hormonal modulation resulted in the suppression of spermatogenesis, highlighting its potential as a reversible male contraceptive. Notably, S-23 also displayed tissue-selective androgenic effects, promoting the growth of the levator ani muscle while reducing prostate size [].
Relevance: S-23 shares a core structure with 2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide, specifically the 2-hydroxy-2-methyl-propanamide moiety and the 4-cyano-3-trifluoromethyl-phenyl group connected to the amide nitrogen. The primary structural difference lies in the substituent at the 3-position of the propanamide moiety. While the target compound has a [3-(trifluoromethyl)phenyl]sulfonyl group at this position, S-23 features a (3-fluoro, 4-chlorophenoxy) group []. This difference in substitution pattern likely influences the molecules' binding affinity and selectivity for the androgen receptor, potentially contributing to S-23's classification as a SARM.
Compound Description: This group of compounds represents a series of SARMs that incorporate a four-halogen substituent in the B-ring []. The study highlighted the importance of the para substituent on the B-ring in dictating the in vivo disposition and activity of these SARMs []. Interestingly, a disconnect was observed between the in vitro androgen receptor (AR) binding affinity and the in vivo pharmacological activity []. Subsequent analysis revealed that this discrepancy stemmed from differences in systemic exposure, emphasizing the significance of pharmacokinetic properties in SARM development [].
Relevance: The S-3-(Phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides series shares the core 2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide structure with 2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide. The key distinction lies in the replacement of the [3-(trifluoromethyl)phenyl]sulfonyl group in the target compound with a phenoxy group substituted with various halogens in the S-3-(Phenoxy) series []. This modification of the aromatic substituent and the presence of a nitro group instead of a cyano group on the central phenyl ring likely contribute to the distinct pharmacological profiles observed for these SARMs compared to the target compound.
Compound Description: S-4 is another non-steroidal SARM that exhibits tissue-selective androgenic and anabolic effects []. Pharmacokinetic studies in rats revealed rapid absorption, slow clearance, and moderate volume of distribution, indicating favorable properties for potential clinical development []. Further research highlighted species differences in S-4 metabolism due to interactions between its deacetylation metabolite (M1) and the enzyme N-acetyltransferase (NAT) []. This variability emphasizes the importance of considering interspecies differences during drug development, especially concerning metabolism and potential drug-drug interactions.
Compound Description: Flutamide is a nonsteroidal antiandrogen used in the treatment of prostate cancer [, ]. While generally effective, flutamide is occasionally associated with hepatic dysfunction []. Research into its metabolism revealed that flutamide undergoes biotransformation to produce several metabolites, including the potentially reactive N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine (FLU-1-N-OH), primarily mediated by CYP3A4 []. While the formation of FLU-1-N-OH doesn't directly correlate with hepatic disorders in patients, it underscores the importance of understanding the metabolic pathways of drugs to assess potential toxicity risks.
Relevance: Flutamide, while structurally simpler, serves as a foundational scaffold for 2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide. Both molecules share the N-(4-nitro-3-trifluoromethyl-phenyl)propanamide core structure. The key difference lies in the lack of 2-hydroxy-2-methyl and [3-(trifluoromethyl)phenyl]sulfonyl substituents on the propanamide moiety in flutamide [, ]. This comparison highlights how modifications to a basic scaffold, like the addition of specific functional groups, can significantly alter a molecule's pharmacological profile and therapeutic application.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.